molecular formula C7H9NOS B3176266 5-Methoxy-3-methylthiopyridine CAS No. 98627-13-5

5-Methoxy-3-methylthiopyridine

Cat. No.: B3176266
CAS No.: 98627-13-5
M. Wt: 155.22 g/mol
InChI Key: JGPYSOIVHGIKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

3-methoxy-5-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYSOIVHGIKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-3-methylthiopyridine can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloro-5-(methylthio)pyridine with methanol in the presence of a base . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methylthiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield 5-methoxy-3-methylsulfinylpyridine .

Scientific Research Applications

5-Methoxy-3-methylthiopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methylthiopyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and methylthio groups provides a versatile platform for further chemical modifications and functionalization .

Biological Activity

5-Methoxy-3-methylthiopyridine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential applications in cancer therapy.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a methoxy group and a methylthio group. The synthesis of this compound typically involves the reaction of 3-methylthiopyridine with methanol under acidic conditions, leading to the formation of the methoxy derivative. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave irradiation and solvent-free conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, in a study examining its cytotoxic effects on MCF-7 (human breast adenocarcinoma) cells, the compound demonstrated significant activity with an IC50 value of approximately 2.36μM2.36\,\mu M . This potency suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-72.36
HepG2 (liver)3.56
A549 (lung)4.20

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival. Notably, it has been shown to inhibit Aurora B kinase activity, which is crucial for proper mitotic function and has been implicated in various cancers .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits several other biological activities:

  • Antimicrobial Activity: Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, possibly through the modulation of pro-inflammatory cytokines.

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

  • Study on Breast Cancer Cells: A detailed investigation into its effects on MCF-7 cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's role in promoting cell death in cancerous cells .
  • Hepatic Cancer Research: In hepatocellular carcinoma models, the compound demonstrated significant cytotoxicity with minimal effects on normal liver cells, suggesting a favorable therapeutic index for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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